

Application of Sulfisomidine in Veterinary Medicine: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Sulfisomidin	
Cat. No.:	B1681191	Get Quote

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Introduction

Sulfisomidine, a short-acting sulfonamide, has historically been utilized in veterinary medicine, primarily for the treatment of urinary tract infections.[1][2] Its high water solubility and rapid renal excretion in an unchanged form make it particularly suitable for addressing bacterial infections localized in the urinary system.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to support further research and development of **Sulfisomidin**e for veterinary applications.

Mechanism of Action

Sulfisomidine exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of purines, thymidine, and ultimately DNA in bacteria. By blocking this pathway, **Sulfisomidin**e halts bacterial growth and replication, relying on the host's immune system to clear the infection.[3] Mammalian cells are unaffected as they derive folic acid from their diet.





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Caption: Antibacterial mechanism of **Sulfisomidin**e.

Quantitative Data In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values of **Sulfisomidin**e against various porcine pathogens. The MIC₅₀ represents the concentration of the drug that inhibits the growth of 50% of the tested bacterial strains.

Pathogen	Number of Strains	MIC ₅₀ (μg/mL)
Bordetella bronchiseptica	10	0.5 - 8
Pasteurella multocida	10	2 - 32
Haemophilus pleuropneumoniae	20	8 - 64
Streptococcus suis	10	>32
Data from an in vitro study on the antimicrobial activity of sulfonamides against porcine pathogens.[4]		

Pharmacokinetic Parameters

Pharmacokinetic studies of **Sulfisomidin**e have been conducted in various animal species. The following table presents key pharmacokinetic parameters of **Sulfisomidin**e in preruminant and ruminant kids.



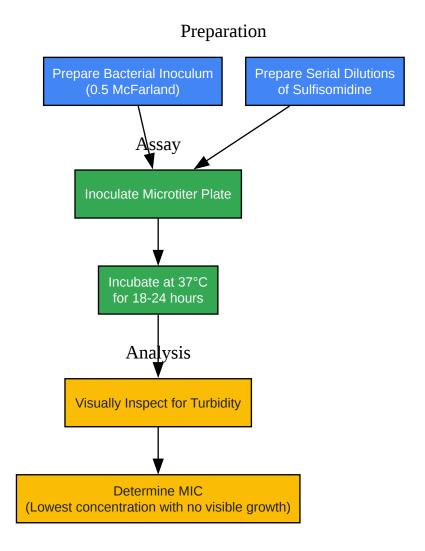
Parameter	Preruminant Kids (10-12 weeks)	Ruminant Kids (15-18 weeks)
Administration Route	Oral & Intravenous	Oral & Intravenous
Dosage (Oral)	50 mg/kg	50 mg/kg
Dosage (Intravenous)	50 mg/kg	50 mg/kg
Elimination Half-life (t½(el))	Tended to shorten over time	Tended to shorten over time
Data from a pharmacokinetic study of three sulphonamides in ruminant and preruminant kids.[5]		

A study on the metabolism and excretion of **Sulfisomidin**e in various species, including the rhesus monkey, rabbit, and rat, showed that approximately 70% of an oral dose of 0.1 g/kg is excreted mainly unchanged in the urine within 24 hours.[6] Less than 15% of the dose is acetylated, with no significant species differences observed in its fate.[6]

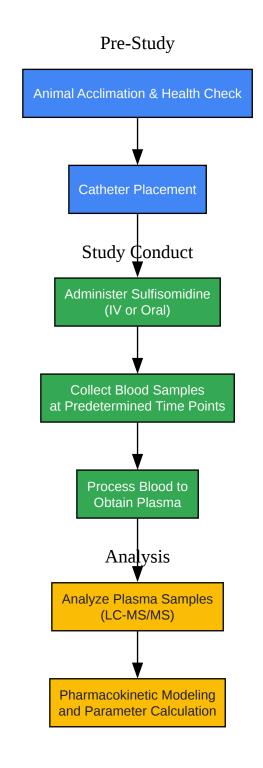
Experimental Protocols Protocol 1: Broth Microdilution MIC Assay for Veterinary Pathogens

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of **Sulfisomidin**e against relevant veterinary bacterial pathogens.









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